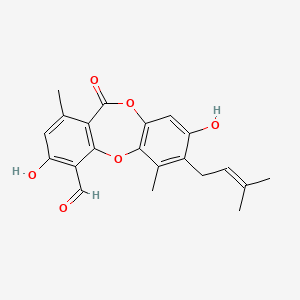

Mollicellin G

Description

Contextualization of Depsidones as Polyketide Natural Products in Chemical Biology

Depsidones are biosynthesized through a complex process involving the assembly of acetate (B1210297)/malonate units by PKSs, followed by cyclization and subsequent modifications. acs.orgchemspider.com The core depsidone (B1213741) structure arises from the oxidative coupling of two polyketidic benzoic acid derivatives, often mediated by cytochrome P450 enzymes. acs.orgmdpi.comchemspider.com This biosynthetic pathway highlights the enzymatic sophistication involved in generating the structural diversity observed in this class of natural products. The study of depsidones within chemical biology provides insights into fungal metabolic pathways and the evolutionary strategies employed by these organisms to produce bioactive molecules.

Overview of Mollicellin G as a Member of the Mollicellin Family of Fungal Metabolites

The Mollicellin family represents a group of depsidone fungal metabolites, with numerous members having been isolated and characterized. These compounds are frequently isolated from fungi, particularly species belonging to the genus Chaetomium. nih.govresearchgate.netresearchgate.netcabidigitallibrary.orgontosight.aipeerj.comscilit.comresearchgate.netclvaw-cdnwnd.comepa.govuni.lunih.govuni.lumdpi.commdpi.comchemsrc.comnih.gov this compound is a specific member of this family. It has been identified and isolated from fungal sources, including the endophytic fungus Chaetomium sp. Eef-10, which was found in Eucalyptus exserta, and also from Chaetomium globosum. informaticsjournals.co.innih.govresearchgate.netresearchgate.netmdpi.com The molecular formula of this compound has been determined to be C21H20O6, with a molecular weight of approximately 368.38 g/mol . ncats.ionih.gov

Rationale for Advanced Academic Inquiry into this compound's Biological and Biosynthetic Significance

Advanced academic inquiry into this compound is driven by its membership in the biologically active depsidone class and its isolation from fungal sources known for producing diverse secondary metabolites. Research into this compound contributes to a broader understanding of the Mollicellin family's structural variations and potential biological roles. The identification of specific biological activities associated with this compound, such as its observed cytotoxicity, provides a compelling rationale for further investigation into its mechanisms of action and potential therapeutic applications. nih.govresearchgate.netresearchgate.netcabidigitallibrary.orgresearchgate.netmdpi.commdpi.com Furthermore, studying the biosynthesis of this compound can shed light on the enzymatic machinery involved in depsidone production in fungi, potentially enabling future efforts in metabolic engineering for targeted compound production. While the precise biosynthetic pathway for this compound is still an area of ongoing research, its classification as a depsidone suggests it is likely synthesized via polyketide pathways involving key enzymes like PKSs and cytochrome P450s, similar to other characterized Mollicellins. acs.orgpeerj.comscilit.comresearchgate.net

Detailed research findings on this compound have highlighted its cytotoxic properties. Studies have shown that this compound exhibits activity against human cancer cell lines, specifically HepG2 (human hepatocellular carcinoma) and HeLa (human cervical cancer) cells. nih.govresearchgate.netresearchgate.netcabidigitallibrary.orgresearchgate.netmdpi.commdpi.com The half-maximal inhibitory concentration (IC50) values reported for this compound against these cell lines are 19.64 µg/mL for HepG2 and 13.97 µg/mL for HeLa. nih.govresearchgate.netresearchgate.netcabidigitallibrary.orgmdpi.com These findings position this compound as a subject of interest for further investigation into its potential as a cytotoxic agent.

Below is a data table summarizing the cytotoxic activity of this compound:

| Compound | Source | Cell Line | IC50 (µg/mL) |

| This compound | Chaetomium sp. Eef-10 | HepG2 | 19.64 |

| This compound | Chaetomium sp. Eef-10 | HeLa | 13.97 |

Note: Data compiled from cited research findings. nih.govresearchgate.netresearchgate.netcabidigitallibrary.orgmdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

68455-08-3 |

|---|---|

Molecular Formula |

C21H20O6 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

3,9-dihydroxy-1,7-dimethyl-2-(3-methylbut-2-enyl)-6-oxobenzo[b][1,4]benzodioxepine-10-carbaldehyde |

InChI |

InChI=1S/C21H20O6/c1-10(2)5-6-13-12(4)19-17(8-16(13)24)26-21(25)18-11(3)7-15(23)14(9-22)20(18)27-19/h5,7-9,23-24H,6H2,1-4H3 |

InChI Key |

YCVIERNKAZOGOU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3)O)CC=C(C)C)C)C=O)O |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3)O)CC=C(C)C)C)C=O)O |

Appearance |

Solid powder |

Other CAS No. |

68455-08-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mollicellin G |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Endophytic Fungi as Primary Biosynthetic Sources of Mollicellin G

Endophytic fungi are microorganisms that reside within the tissues of living plants without causing apparent disease symptoms mdpi.commdpi.comfrontiersin.org. This symbiotic relationship allows endophytes to benefit from the host plant while potentially providing advantages in return, such as producing bioactive secondary metabolites mdpi.comrsdjournal.org.

Isolation from Specific Fungal Genera, including Chaetomium Species

This compound has been notably isolated from species belonging to the Chaetomium genus nih.govcabidigitallibrary.orgresearchgate.netnih.govresearchgate.net. Chaetomium species are common fungi found in various habitats, including soil, air, and decaying plant material inspq.qc.caresearchgate.net.

A specific example of a this compound producing fungus is Chaetomium sp. Eef-10, which was isolated as an endophyte from Eucalyptus exserta nih.govcabidigitallibrary.orgresearchgate.netnih.govresearchgate.net. Another study reported the isolation of this compound from Chaetomium globosum cabidigitallibrary.org.

Symbiotic Associations with Host Plants in Endophyte Biology

The relationship between endophytic fungi and their host plants is often described as a symbiotic continuum, ranging from mutualism to balanced antagonism mdpi.comfrontiersin.org. In this association, endophytes can produce secondary metabolites that may play roles in host defense, adaptation to stress, and communication within the plant microbiome mdpi.commdpi.comfrontiersin.orgrsdjournal.org. While the precise role of this compound in the symbiotic relationship between Chaetomium sp. Eef-10 and Eucalyptus exserta is not explicitly detailed in the provided information, the isolation of this compound from this endophytic association highlights the potential for endophytes to be sources of diverse natural products nih.govcabidigitallibrary.orgresearchgate.netnih.govresearchgate.netresearchgate.net. Some plant metabolites are believed to have an endophytic fungal origin, and endophytes can mimic or alter phytochemical production in their hosts mdpi.comtemple.edu.

Advanced Chromatographic and Extraction Techniques for this compound Acquisition

Obtaining this compound from fungal cultures requires efficient extraction and purification methods to separate the target compound from the complex mixture of metabolites produced by the fungus and the fermentation medium.

Optimization of Fungal Fermentation and Culture Broth Processing

The production of secondary metabolites by endophytic fungi is influenced by fermentation conditions frontiersin.orgcsic.esmdpi.commdpi.com. While specific optimization details for this compound production by Chaetomium sp. Eef-10 are not extensively provided, general principles of fungal fermentation involve culturing the fungus in a suitable medium under controlled conditions such as temperature and shaking speed nih.govmdpi.commdpi.com. For Chaetomium sp. Eef-10, solid fermentation on rice culture medium and liquid culture on potato dextrose broth (PDB) have been utilized nih.gov. After the fermentation period, the culture broth and mycelium are processed to extract metabolites nih.govfrontiersin.orgnih.gov.

Solvent-Based Extraction and Chromatographic Purification Strategies

Solvent extraction is a common initial step to isolate secondary metabolites from fungal cultures nih.govcabidigitallibrary.orgfrontiersin.orgnih.gov. For Chaetomium sp. Eef-10, methanol (B129727) was used to extract the solid fermentation product nih.gov. The resulting extracts were then partitioned using solvents like petroleum ether, ethyl acetate (B1210297) (EtOAc), and water nih.gov. This compound was found in the ethyl acetate fraction nih.gov.

Chromatographic techniques are crucial for the purification of this compound from crude extracts nih.govclvaw-cdnwnd.commdpi.com. Conventional chromatographic methods were employed for the purification of compounds, including this compound, from the ethyl acetate fraction of Chaetomium sp. Eef-10 extract nih.gov. Silica (B1680970) gel column chromatography, eluted with gradients of solvents like petroleum ether, CH2Cl2, and MeOH, was used to separate fractions nih.govresearchgate.net. Further purification steps, such as Sephadex LH-20 column chromatography and semi-preparative HPLC, can be applied to obtain pure compounds nih.govresearchgate.net. Another study on Chaetomium brasiliense also utilized silica gel column chromatography and preparative TLC for the isolation of depsidones, including known mollicellins clvaw-cdnwnd.com. Solvent extraction using ethyl acetate followed by separation using thin layer chromatography and column chromatography has also been reported for isolating metabolites, including this compound, from Chaetomium globosum cabidigitallibrary.org.

The following table summarizes some of the isolation details for this compound:

| Source Organism | Host Plant | Fermentation Method | Extraction Solvents | Purification Techniques |

| Chaetomium sp. Eef-10 | Eucalyptus exserta | Solid (Rice), Liquid (PDB) | Methanol, Petroleum ether, Ethyl acetate, Water | Silica gel column chromatography, Sephadex LH-20, HPLC |

| Chaetomium globosum | Not specified | Culture filtrate | Ethyl acetate | Thin layer chromatography, Column chromatography |

| Chaetomium brasiliense | Thai rice | Air-dried biomass | n-hexane, Ethyl acetate, Methanol | Silica gel column chromatography, Preparative TLC, Sephadex LH-20 |

Molecular Biosynthesis and Enzymatic Pathways

Proposed Polyketide Synthase (PKS) Dependent Biosynthesis of Depsidone (B1213741) Precursors

The initial step in the biosynthesis of the mollicellin scaffold is the formation of monomeric aromatic rings, which are subsequently dimerized to form a depside precursor. This crucial stage is catalyzed by a non-reducing polyketide synthase (NR-PKS). nih.gov In the identified mollicellin biosynthetic gene cluster, the NR-PKS responsible for this transformation is designated as MollE. researchgate.net

The biosynthesis is proposed to begin with the formation of orsellinic acid and its derivatives through the PKS pathway. researchgate.net These precursors are synthesized from acetate (B1210297) and malonate units by the iterative action of the PKS enzyme. Specifically, the KS (β-ketoacyl synthase), AT (acyltransferase), and ACP (acyl-carrier-protein) domains of the PKS are involved in the assembly of the polyketide chain. researchgate.net

Oxidative Coupling Mechanisms in Mollicellin G Formation

Following the PKS-mediated synthesis of the depside precursor, a critical step in the formation of the characteristic tricyclic depsidone core of this compound is an intramolecular oxidative coupling reaction. This reaction forms an ether linkage between the two aromatic rings of the depside, creating the central seven-membered lactone ring. nih.gov This type of reaction is a common strategy in the biosynthesis of complex natural products. wikipedia.org

This key transformation is catalyzed by a cytochrome P450 monooxygenase. nih.gov In the mollicellin biosynthetic pathway, the enzyme MollD has been identified as a bifunctional P450 monooxygenase. Its primary role is to catalyze the crucial ether bond formation that defines the depsidone structure. nih.govacs.orgresearchgate.net

Characterization of Key Enzymatic Transformations in the Biosynthetic Route

The biosynthesis of this compound involves several key enzymatic transformations that tailor the initial depsidone scaffold. These reactions are catalyzed by specific enzymes encoded within the mollicellin gene cluster. nih.gov

As mentioned, the cytochrome P450 monooxygenase MollD is a pivotal enzyme in the mollicellin biosynthetic pathway. nih.govresearchgate.net It has been characterized as a bifunctional enzyme, responsible for two distinct and essential modifications:

Ether Formation: MollD catalyzes the intramolecular C-O coupling of the depside precursor, which results in the formation of the depsidone core structure. nih.govacs.orgresearchgate.net

Hydroxylation: In addition to ether bond formation, MollD also facilitates a hydroxylation reaction at a specific position on the mollicellin scaffold. nih.govacs.orgresearchgate.net This dual functionality highlights the efficiency of enzymatic catalysis in natural product biosynthesis.

Subsequent to the action of MollD, further tailoring of the depsidone intermediate is carried out by other enzymes in the pathway. nih.gov

Decarboxylases: A decarboxylase, designated as MollC, is responsible for the removal of a carboxyl group from the depsidone intermediate. researchgate.net This decarboxylation step is a common modification in polyketide biosynthesis.

Aromatic Prenyltransferases: An aromatic prenyltransferase, MollF, then catalyzes the attachment of a prenyl group to the aromatic ring of the decarboxylated intermediate. researchgate.net Aromatic prenylation is a key step in increasing the structural diversity and biological activity of many natural products. nih.gov

The biosynthesis of some mollicellins involves the action of a C-methyltransferase (CMeT) domain, which utilizes S-adenosylmethionine (SAM) as a methyl group donor. researchgate.net This enzymatic step adds a methyl group to the polyketide backbone during its assembly by the PKS. While the specific action on the this compound precursor is part of a postulated pathway, the presence of CMeT domains in PKSs is a known mechanism for introducing methyl groups in fungal secondary metabolite biosynthesis. researchgate.net

Genetic Basis and Identification of Mollicellin Biosynthetic Gene Clusters

The genes encoding the enzymes responsible for this compound biosynthesis are organized into a biosynthetic gene cluster (BGC). nih.govacs.org The identification and characterization of this BGC from Ovatospora sp. SCSIO SY280D has been a significant breakthrough in understanding mollicellin biosynthesis. nih.gov

The heterologous expression of this gene cluster in a suitable host organism, such as Aspergillus nidulans, led to the production of a series of mollicellins, including this compound. nih.gov This approach confirmed the direct link between the identified gene cluster and the biosynthesis of these depsidones. The BGC contains the genes for the core PKS (MollE), the P450 monooxygenase (MollD), the decarboxylase (MollC), the aromatic prenyltransferase (MollF), and other associated enzymes required for the complete biosynthetic pathway. researchgate.net

Interactive Data Tables

Table 1: Key Enzymes in the this compound Biosynthetic Pathway and Their Functions

| Enzyme | Enzyme Class | Function in this compound Biosynthesis |

| MollE | Non-Reducing Polyketide Synthase (NR-PKS) | Synthesizes the depside precursor from acetate and malonate units. researchgate.net |

| MollD | Cytochrome P450 Monooxygenase | Catalyzes the intramolecular oxidative coupling to form the depsidone ether linkage and also performs a hydroxylation step. nih.govacs.orgresearchgate.net |

| MollC | Decarboxylase | Removes a carboxyl group from the depsidone intermediate. researchgate.net |

| MollF | Aromatic Prenyltransferase | Attaches a prenyl group to the decarboxylated depsidone scaffold. researchgate.net |

| - | C-Methyltransferase (within PKS) | Postulated to add a methyl group to the polyketide chain during its synthesis, using SAM as a donor. researchgate.net |

Table 2: Components of the Mollicellin Biosynthetic Gene Cluster from Ovatospora sp. SCSIO SY280D

| Gene | Proposed Function |

| mollE | Non-reducing polyketide synthase |

| mollD | Cytochrome P450 monooxygenase |

| mollC | Decarboxylase |

| mollF | Aromatic prenyltransferase |

Comparative Biosynthetic Analyses with Related Depsidone Natural Products

The biosynthesis of depsidones, a class of polyphenolic polyketides, follows a conserved strategy involving the synthesis of two aromatic rings by a non-reducing polyketide synthase (NR-PKS), their linkage into a depside, and subsequent intramolecular oxidative coupling to form the characteristic depsidone core. tandfonline.com However, significant variations in the enzymatic machinery and tailoring steps lead to a diverse array of depsidone structures. A comparative analysis of the biosynthetic pathway of mollicellins with those of other well-characterized depsidones, such as grayanic acid and physodic acid, reveals both common themes and notable divergences.

The biosynthetic gene cluster (BGC) for mollicellins, elucidated through heterologous expression of a cluster from Ovatospora sp., provides a clear roadmap for their formation. acs.org Similarly, the BGCs for grayanic acid from the lichen Cladonia grayi and for physodic acid from the lichen Pseudevernia furfuracea have been identified and characterized, offering a basis for comparison. wikipedia.orgmdpi.com

A central point of comparison lies in the core enzymes: the NR-PKS and the cytochrome P450 monooxygenase (CYP450). In each case, a single iterative NR-PKS is responsible for synthesizing the initial depside precursor. tandfonline.comacs.org Following this, a CYP450 enzyme catalyzes the crucial oxidative coupling of the depside to form the ether bridge of the depsidone structure. acs.orgwikipedia.org

However, the mollicellin pathway features a unique bifunctional P450 monooxygenase. This enzyme not only catalyzes the ether bond formation to create the depsidone core but also performs a subsequent hydroxylation at the C-8 position. acs.org This dual activity within a single enzyme is a distinguishing feature compared to the grayanic acid and physodic acid pathways, where the identified CYP450s are primarily associated with the oxidative coupling step. wikipedia.orgmdpi.com

Further diversification arises from the subsequent tailoring enzymes present in each BGC. The mollicellin cluster contains genes for a decarboxylase and an aromatic prenyltransferase, which are responsible for modifications that are characteristic of the mollicellin family of compounds. acs.orgnih.gov In contrast, the grayanic acid BGC includes an O-methyltransferase that adds a methyl group to complete the synthesis of grayanic acid. wikipedia.orgresearchgate.net The physodic acid pathway, which starts from the depside olivetoric acid, is a simpler system where the key transformation is the CYP450-mediated cyclization, and the difference between the depside-producing and depsidone-producing chemotypes of P. furfuracea is thought to be due to the regulation of the CYP450 gene rather than the presence of additional tailoring enzymes in a distinct BGC. mdpi.comresearchgate.net

The proposed biosynthetic precursor for grayanic acid is the depside 4-O-demethylsphaerophorin, which is assembled by the PKS CgrPKS16. wikipedia.org This underscores the common strategy of producing a depside intermediate prior to depsidone formation.

The table below summarizes the key enzymatic steps and the corresponding genes in the biosynthetic pathways of mollicellins, grayanic acid, and physodic acid, highlighting the similarities in the core pathway and the differences in the tailoring reactions that lead to structural diversity.

| Biosynthetic Step | Mollicellins (Ovatospora sp.) | Grayanic Acid (Cladonia grayi) | Physodic Acid (Pseudevernia furfuracea) |

|---|---|---|---|

| Depside Synthesis | MollE (NR-PKS) | CgrPKS16 (NR-PKS) | PKS from PF33-1_006185 cluster (NR-PKS) |

| Depsidone Formation (Ether Linkage) | Bifunctional CYP450 | CYP682BG1 (CYP450) | CYP450 from PF33-1_006185 cluster |

| Hydroxylation | Bifunctional CYP450 (C-8) | - | - |

| O-Methylation | - | O-methyltransferase | - |

| Decarboxylation | Decarboxylase | - | - |

| Prenylation | Aromatic prenyltransferase | - | - |

This comparative analysis illustrates how a conserved biosynthetic blueprint for depsidone formation is adapted and elaborated through the recruitment of distinct tailoring enzymes, resulting in the production of structurally unique and diverse natural products like this compound.

Biological Activities and Investigated Molecular Mechanisms of Action

Research on the Cytotoxic Potential of Mollicellin G

Studies have explored the ability of this compound to inhibit the growth and induce death in various cancer cell models. researchgate.netnih.govnih.govmdpi.com

Studies on Inhibition of Cancer Cell Proliferation

This compound has demonstrated cytotoxic activity against human cancer cell lines. Specifically, it has shown activity against HepG2 (human hepatocellular liver carcinoma) and HeLa (human cervical cancer) cell lines. researchgate.netnih.govnih.govmdpi.com Research indicates that this compound exhibited IC50 values of 19.64 µg/mL against HepG2 cells and 13.97 µg/mL against HeLa cells. researchgate.netnih.govnih.gov Other studies on depsidones from Chaetomium brasiliense, including this compound, have also reported cytotoxicity against various cancer cell lines such as KB (human oral epidermoid carcinoma), HT-29 (colorectal adenocarcinoma), and MCF-7 (breast cancer) cells, with IC50 values varying across different depsidones and cell lines. clvaw-cdnwnd.com

Here is a table summarizing the cytotoxic activity of this compound against specific cancer cell lines:

| Cell Line | IC50 (µg/mL) |

| HepG2 | 19.64 researchgate.netnih.govnih.gov |

| HeLa | 13.97 researchgate.netnih.govnih.gov |

Investigations into Apoptosis Induction in Cancer Cell Models

While the provided search results primarily highlight the cytotoxic effects and IC50 values of this compound, some related research on other natural compounds and depsidones suggests that induction of apoptosis is a potential mechanism for their anticancer activity. researchgate.netnih.govtexilajournal.com Although a direct study explicitly detailing this compound's mechanism of apoptosis induction in cancer cell models was not prominently found within the provided snippets, the broader context of cytotoxic natural products and other depsidones points to apoptosis as a relevant area of investigation for its mechanism of action. researchgate.netnih.govtexilajournal.comactaorthop.org For instance, a different compound showed that its cytotoxicity against HeLa cells was due to the induction of G1 cell cycle arrest and apoptosis. nih.gov Apoptosis is a programmed cell death process characterized by morphological changes like cell shrinkage, chromatin condensation, and nuclear fragmentation, and it is recognized as a major mediator of cell proliferation inhibition in cancer. researchgate.nettexilajournal.comactaorthop.org

Investigations into the Antibacterial Efficacy of this compound

This compound has also been evaluated for its activity against bacteria, particularly Gram-positive strains. researchgate.netnih.govclvaw-cdnwnd.com

Activity against Gram-Positive Bacterial Strains, including Staphylococcus aureus

This compound has shown antibacterial activity against Staphylococcus aureus. researchgate.netnih.govclvaw-cdnwnd.com Studies indicate that this compound was active against S. aureus strains. researchgate.netnih.gov While specific MIC (Minimum Inhibitory Concentration) values for this compound against sensitive S. aureus strains were not explicitly detailed for this compound itself in the same way as for some other mollicellins in the provided snippets, its activity against S. aureus is reported. researchgate.netnih.govclvaw-cdnwnd.com Other mollicellins, such as Mollicellin H, have shown notable antibacterial capacity against S. aureus ATCC29213 with an IC50 value of 5.14 µg/mL. researchgate.netnih.govnih.govresearchgate.net

Efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound has also been investigated for its efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.netnih.govclvaw-cdnwnd.com Research indicates that this compound is active against MRSA strains. researchgate.netnih.gov While precise MIC values for this compound against MRSA were not explicitly stated for this compound alone in the provided text, other mollicellins isolated from the same sources have shown activity against MRSA. For example, Mollicellin H displayed an IC50 value of 6.21 µg/mL against S. aureus N50 (MRSA). researchgate.netnih.govnih.govresearchgate.net Some depsidones, including certain mollicellins, have shown moderate antibacterial activity against MRSA strains like ATCC 33591, ATCC 33592, and ATCC 43300, with MIC values in a certain range. clvaw-cdnwnd.com

Proposed Mechanisms of Bacterial Inhibition

Research into the antibacterial activities of mollicellins, including this compound, has been conducted. Studies have evaluated their efficacy against various bacterial strains, including Staphylococcus aureus (both sensitive and resistant strains) and several Gram-negative bacteria such as Escherichia coli, Agrobacterium tumefaciens, Salmonella typhimurium, Pseudomonas lachrymans, Ralstonia solanacearum, and Xanthomonas vesicatoria. researchgate.netnih.govnih.gov

While some mollicellins, such as Mollicellin H, have shown notable antibacterial activity against S. aureus, this compound's activity in this regard appears less pronounced in some studies, with it being primarily highlighted for its cytotoxic effects against cancer cell lines. researchgate.netnih.govnih.gov For instance, Mollicellin H exhibited lower IC50 values against S. aureus strains compared to this compound. researchgate.netnih.govnih.gov

The precise molecular mechanisms by which this compound exerts any observed antibacterial effects have not been extensively detailed in the provided search results. However, research on other natural products with antibacterial properties, including other depsidones and compounds from endophytic fungi, suggests potential mechanisms such as the inhibition of bacterial cell wall synthesis, alteration of cell membrane permeability, disruption of bacterial metabolism, or inhibition of nucleic acid and protein synthesis. mdpi.commdpi.comfrontiersin.org The structural characteristics of depsidones, including the presence of aldehyde and methoxyl groups, have been noted as potentially contributing to antibacterial potential against Gram-positive bacteria. researchgate.net Further research would be required to elucidate the specific mechanisms of action of this compound against bacterial targets, if any significant antibacterial activity is confirmed.

Data on the antibacterial activity of this compound against specific bacterial strains, as reported in one study, are presented below:

| Compound | S. aureus ATCC29213 IC50 (µg/mL) | S. aureus N50 (MRSA) IC50 (µg/mL) |

| Mollicellin O (1) | 79.44 | 76.35 |

| Mollicellin H (6) | 5.14 | 6.21 |

| Mollicellin I (7) | 70.14 | 63.15 |

| Streptomycin sulfate | 1.05 | -a |

a Indicates inactive (IC50 > 100 µg/mL). researchgate.netnih.gov

Note: this compound (5) was evaluated in the same study but is primarily noted for its cytotoxic activity against cancer cell lines, with antibacterial activity against the tested strains being less significant compared to other mollicellins like Mollicellin H. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Mollicellin G and Analogues

Impact of Specific Structural Modifications on Biological Activity Profiles

Structural modifications to the Mollicellin G scaffold can significantly influence its biological activity. Studies on this compound and related depsidones have provided insights into how alterations in specific functional groups and the depsidone (B1213741) core impact their efficacy against various biological targets, such as cancer cells and bacteria.

For instance, this compound has demonstrated moderate cytotoxic activity against human cancer cell lines HepG2 and Hela, with IC₅₀ values of 19.64 µg/mL and 13.97 µg/mL, respectively. nih.govnih.govresearchgate.netscispace.comresearchgate.netresearchgate.net In comparison, other mollicellin analogues exhibit varying degrees of activity. Mollicellin H, for example, showed potent antibacterial activity against Staphylococcus aureus strains, including methicillin-resistant Staphylococcus aureus (MRSA), with IC₅₀ values of 5.14 µg/mL against S. aureus ATCC29213 and 6.21 µg/mL against S. aureus N50 (MRSA). nih.govnih.govresearchgate.netresearchgate.net Mollicellin I also exhibited antibacterial activities against S. aureus ATCC29213 and S. aureus N50. nih.govnih.govresearchgate.net These differences in activity profiles among mollicellins suggest that subtle structural variations play a critical role in determining their biological targets and potency.

Further research on depsidone analogues has indicated that specific structural features, such as the presence of chlorine atoms and the nature and position of side chains, can influence antimicrobial potential. researchgate.net For example, metabolites with two (E)-1-methylprop-1-enyl units at C-6 and C-1, and those with a C-7 Cl-atom, have shown increased potential against B. cereus compared to non-chlorinated analogues. researchgate.net This highlights the importance of halogen substituents and specific alkenyl chain placements for certain bioactivities within the depsidone class.

Data on the cytotoxic activity of this compound and other related compounds against HepG2 and Hela cell lines are summarized below:

| Compound | HepG2 IC₅₀ (µg/mL) | Hela IC₅₀ (µg/mL) |

| This compound | 19.64 | 13.97 |

| Mollicellin H | 6.83 | - |

| Mollicellin I | - | 21.35 |

| Camptothecin | 3.6 | 6.3 |

Note: "-" indicates inactive or not tested at the reported concentrations. researchgate.net

Correlation between Functional Groups and Enhanced or Diminished Bioactivities

Studies on depsidones, including mollicellins, have shown that functional groups such as hydroxyl and lactone carbonyl groups are present in their structures. nih.gov The unique arrangement of these groups on the dibenzo(b,e)(1,4)dioxepin ring system in mollicellins influences their interaction with biological targets. ontosight.ai

Research on new depsidone analogues, such as mollicellins S-U, has suggested that the introduction of aldehyde and methoxyl groups can lead to a marked improvement in inhibitory activity against MRSA. nih.gov This indicates that specific oxygen-containing functional groups and their placement can significantly enhance the antibacterial properties of depsidones.

Conversely, the absence or modification of certain functional groups can diminish activity. While specific detailed SAR data for this compound regarding diminished bioactivities due to functional group changes were not extensively found in the search results, the comparison of activities among this compound, H, and I clearly demonstrates that structural differences, including variations in functionalization, lead to differential biological effects (cytotoxic vs. antibacterial activity). nih.govnih.govresearchgate.netresearchgate.net this compound is noted to lack an ethoxy modification present in some other analogues.

In Silico Approaches to SAR Elucidation for this compound Derivatives

In silico methods, such as molecular docking and virtual screening, are increasingly employed in SAR studies to predict the binding affinity of compounds to biological targets and to understand the potential impact of structural modifications. researchgate.netnih.govnih.gov These computational approaches can complement experimental data by providing insights into the molecular interactions that govern the observed bioactivities.

While specific detailed in silico studies focused solely on this compound derivatives were not prominently featured in the search results, in silico approaches have been applied to other depsidone derivatives and related natural products to understand their mechanisms of action and predict their activity against various targets, including enzymes and viral proteins. researchgate.netnih.gov These studies often involve analyzing parameters such as binding energy, molecular weight, lipophilicity, and the presence of key functional groups that interact with the target site. nih.gov

The application of in silico SAR elucidation for this compound derivatives would involve building computational models based on known active and inactive analogues, analyzing their structural descriptors, and predicting the activity of novel or modified compounds. This can help prioritize synthesis efforts and guide the design of analogues with enhanced potency or selectivity for specific biological targets. The field of in silico SAR for depsidones is an active area of research aimed at optimizing their pharmacological properties. researchgate.net

Synthetic Strategies and Chemical Derivatization

Exploration of Total Synthesis Approaches to the Depsidone (B1213741) Core

The depsidone core of mollicellin G is formally derived from the oxidative coupling and esterification of two substituted aromatic precursors, typically polyketide-derived benzoic acid derivatives like orsellinic acid derivatives. researchgate.netnih.gov General strategies for the chemical synthesis of the depsidone scaffold often involve the formation of the ester linkage followed by the crucial diaryl ether cyclization to form the characteristic seven-membered ring. One proposed chemical pathway involves the oxidative coupling of benzophenones, which can rearrange under mild acidic or basic conditions to yield depsidones. scribd.com

While the total synthesis of other mollicellins, such as Mollicellin A, has been reported, specific detailed total synthesis routes explicitly targeting the depsidone core of this compound were not prominently found in the examined literature. scribd.com However, the general principles established for depsidone synthesis provide a foundation for potential total synthetic strategies towards the this compound scaffold. These approaches often require careful control of regioselectivity and chemoselectivity, particularly in the formation of the ester and ether bonds.

Semisynthesis of this compound Analogues for Structure-Activity Probing

Semisynthesis involves using a naturally occurring compound as a starting material for chemical modifications to produce analogues. This approach is valuable for exploring the structure-activity relationships (SAR) of natural products and generating compounds with potentially improved properties. Studies on mollicellins, including the isolation and characterization of numerous naturally occurring analogues from fungal sources, have provided significant insights into the structural features important for their biological activities. researchgate.netnih.govresearchgate.netnih.govmdpi.comnih.gov

Research on mollicellin analogues has correlated specific structural variations with differences in cytotoxic and antibacterial activities. For instance, the presence of aldehyde and methoxyl groups has been found to enhance antibacterial potential. researchgate.netnih.gov The C-4-CHO group and a complete lactone ring were noted as significant for antibacterial activity against Gram-positive bacteria. researchgate.net Modifications such as bromo- and chloro-substitution have also been shown to influence potency and selectivity in related depsidones. acs.org While the literature highlights the results of SAR studies based on diverse mollicellin structures, detailed experimental procedures for the semisynthesis of specific this compound analogues were not extensively described in the search results. However, the wealth of data on the activities of naturally occurring and presumably some semisynthetically derived mollicellin variants underscores the importance of chemical modification in understanding their biological profiles.

| Compound | Activity Against HepG2 Cell Line (IC50) | Activity Against HeLa Cell Line (IC50) | Citation |

| This compound | 19.64 µg/mL | 13.97 µg/mL | researchgate.netresearchgate.netnih.govmdpi.com |

| Mollicellin H | 6.83 µg/mL | > 50 µg/mL | researchgate.netnih.govmdpi.com |

| Mollicellin I | — | 21.35 µg/mL | researchgate.netnih.govmdpi.com |

| Mollicellin O | — | — | researchgate.netnih.gov |

Note: IC50 values are provided in µg/mL as reported in the sources. Some sources also report MIC values for antibacterial activity, but cytotoxic activity data is presented here as an example of research findings on analogues.

Chemoenzymatic Synthetic Routes Utilizing Biosynthetic Insights

The biosynthesis of depsidones, including the mollicellins, involves complex enzymatic machinery. Studies have elucidated key steps in the proposed biosynthetic pathway, which originates from polyketide precursors assembled by polyketide synthases (PKSs). researchgate.netnih.gov These precursors undergo modifications catalyzed by various tailoring enzymes, such as methyltransferases, decarboxylases, and cytochrome P450 monooxygenases. researchgate.netuni.lunih.gov Notably, a bifunctional P450 monooxygenase has been identified that plays a crucial role in both the ether formation and hydroxylation steps necessary to construct the depsidone core. uni.lunih.gov

Understanding these biosynthetic pathways provides opportunities for developing chemoenzymatic synthetic routes. This approach combines the efficiency and selectivity of enzymatic transformations with the versatility of chemical synthesis. By utilizing isolated or recombinant biosynthetic enzymes, specific steps in the synthesis of the this compound core or its analogues could potentially be performed with high precision, overcoming challenges associated with purely chemical methods. Genome mining has facilitated the identification of gene clusters responsible for depsidone biosynthesis, paving the way for the characterization and application of the involved enzymes in biocatalytic processes. researchgate.netnih.govacs.org While the potential for chemoenzymatic synthesis of depsidones based on these insights is recognized, specific detailed reports on the successful implementation of a chemoenzymatic route specifically for the synthesis of this compound were not found in the surveyed literature. However, the ongoing research into depsidone biosynthesis and the broader field of chemoenzymatic synthesis of natural products suggest that this is a promising avenue for future exploration in accessing this compound and its derivatives.

Biotechnological Production and Strain Engineering

Optimization of Fermentation Parameters for Enhanced Mollicellin G Yield

Optimizing fermentation parameters is a key strategy to enhance the production of secondary metabolites by microorganisms. isomerase.comfrontiersin.org This involves adjusting various physical and chemical factors that influence microbial growth and metabolite biosynthesis.

The composition of the fermentation medium significantly impacts the yield of secondary metabolites. frontiersin.orgnih.gov This includes the type and concentration of carbon and nitrogen sources, as well as the presence of essential inorganic salts and trace elements. Studies on optimizing media for fungal fermentation have shown that different carbon and nitrogen sources can influence both biomass production and metabolite yield. For instance, in the optimization of antifungal metabolite production by Streptomyces alfalfae, soluble starch and soybean cake powder were identified as significant factors. nih.gov The optimal concentrations of these nutrients, along with inorganic salts like K₂HPO₄, were determined using statistical methods such as Response Surface Methodology (RSM). nih.gov While specific optimal media compositions for this compound production are not detailed in the provided results, the general principles of media optimization for fungal secondary metabolites apply. This involves systematically evaluating different nutrient sources and their concentrations to identify conditions that favor this compound biosynthesis.

Physical parameters such as temperature, pH, and aeration play a vital role in fungal fermentation and secondary metabolite production. isomerase.commicrobiologyjournal.org Each fungal strain and metabolite may have specific optimal conditions for production. For example, studies on enhancing secondary metabolite production by endophytic fungi have investigated the effect of incubation temperature, initial medium pH, agitation speed, and light conditions. microbiologyjournal.org Adjusting these parameters can significantly impact both fungal growth and the yield of target metabolites. microbiologyjournal.orgnih.gov While optimal temperature, pH, and aeration for this compound production by Chaetomium sp. Eef-10 are not explicitly provided, research on other fungal fermentations highlights the importance of these factors. For instance, optimizing temperature and pH has been shown to improve the production of kojic acid by Aspergillus oryzae. walshmedicalmedia.comresearchgate.net

Genetic Manipulation and Biosynthetic Pathway Engineering for Overproduction

Genetic strategies can be employed to improve the production of secondary metabolites by directly manipulating the fungal strains. mdpi.commdpi.com This includes targeting the biosynthetic gene clusters responsible for the compound's synthesis.

Fungal genomes often contain silent or cryptic biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. nih.govfrontiersin.orgnih.gov These silent BGCs represent a vast untapped potential for discovering novel natural products. Strategies to activate these silent clusters include genetic manipulation and epigenetic modification. nih.govfrontiersin.orgnih.govnih.gov Genetic approaches can involve modifying regulatory genes, such as transcription factors, or altering chromatin structure to make BGCs accessible for transcription. nih.govfrontiersin.orgnih.gov For example, deletion or overexpression of histone-modifying enzyme genes has been shown to trigger the expression of silent BGCs in filamentous fungi. nih.gov While specific strategies for activating the this compound BGC are not detailed, the general methods for activating silent fungal BGCs are applicable.

Metabolic flux redirection involves engineering the metabolic pathways within the host organism to channel precursors and energy towards the synthesis of the desired secondary metabolite. researchgate.netresearchgate.net This can be achieved by modifying enzymes involved in competing pathways or overexpressing enzymes in the target biosynthetic pathway. mdpi.comresearchgate.net By understanding the metabolic network of the this compound producing fungus, it may be possible to engineer the strain to favor this compound production and minimize the production of unwanted byproducts. researchgate.net

Co-cultivation Approaches of Endophytic Fungi for Enhanced Metabolite Production

Co-cultivation, the practice of growing two or more microorganisms together, can stimulate the production of secondary metabolites that are not produced in monoculture. mdpi.comnih.govnih.govmdpi.com This approach mimics the natural interactions between microorganisms in their environment, which can trigger the expression of silent BGCs or enhance the activity of existing pathways. mdpi.comnih.govmdpi.com Co-cultivation of different endophytic fungal strains, or endophytic fungi with other microorganisms like bacteria, has been shown to lead to the discovery of new compounds and improved yields of known metabolites. nih.govmdpi.comscienceopen.com While specific co-cultivation strategies for enhancing this compound production are not detailed in the provided results, co-cultivation of Chaetomium sp. Eef-10 with other microbes could be a promising strategy for increasing this compound yield. nih.govmdpi.com

Emerging Research Frontiers and Future Perspectives for Mollicellin G

Elucidation of Undiscovered Bioactivity Mechanisms and Targets

Research into Mollicellin G has identified cytotoxic activity against certain human cancer cell lines. Specifically, this compound has demonstrated cytotoxic effects against HepG2 (human hepatocellular liver carcinoma) and HeLa (cervical cancer) cell lines. researchgate.netnih.govsemanticscholar.orgmdpi.commdpi.comscispace.comresearchgate.netnih.gov Reported IC₅₀ values for this compound are 19.64 µg/mL against HepG2 and 13.97 µg/mL against HeLa cells. nih.govsemanticscholar.orgmdpi.comresearchgate.netnih.gov

While the cytotoxic potential of this compound is noted, the precise molecular mechanisms underlying this activity and its specific biological targets remain areas requiring further in-depth investigation. Studies on related depsidones, such as Mollicellin H, suggest interactions with specific cellular pathways, potentially involving the inhibition or modification of enzyme activities, leading to effects like impeding cell proliferation and inducing apoptosis in certain cancer cell lines. biosynth.com Related depsidones have also shown antibacterial activities. researchgate.netmdpi.comresearchgate.netnih.gov Naturally occurring depsidones as a class are known for diverse biological activities, including antibacterial, antiproliferative, cytotoxic, and antioxidant properties. mdpi.comnih.gov One depsidone (B1213741) has been observed to inhibit TGFβ1-induced wound closing in breast cancer cells, suggesting potential anti-metastatic effects. nih.gov

Future research should focus on detailed biochemical and cell biology studies to pinpoint the specific proteins or pathways that this compound interacts with to exert its cytotoxic effects. Techniques such as target identification assays, protein binding studies, and analysis of cellular responses (e.g., cell cycle arrest, apoptosis induction pathways) are essential for a comprehensive understanding of this compound's mechanism of action.

Cytotoxic Activity of this compound

| Cell Line | IC₅₀ (µg/mL) |

| HepG2 | 19.64 |

| HeLa | 13.97 |

Data compiled from multiple sources. nih.govsemanticscholar.orgmdpi.comresearchgate.netnih.gov

Exploration of Novel this compound Analogues with Tailored Efficacy

The discovery of this compound alongside various analogues (e.g., Mollicellin O, I, H, S, T, U, D) highlights the structural diversity within the mollicellin family of depsidones. researchgate.netnih.govsemanticscholar.orgmdpi.comresearchgate.netnih.govnih.gov Structure-activity relationship (SAR) studies on mollicellins have begun to shed light on the structural features important for their biological activities. For instance, the presence of a 3-methylbut-2-enyl side chain appears significant for both antibacterial and cytotoxic activities in some mollicellins. mdpi.com Additionally, specific groups like the C-4-CHO and the complete lactone ring have been implicated in enhancing antibacterial potential against Gram-positive bacteria. researchgate.net

Building upon these initial SAR insights, a key research frontier involves the rational design and synthesis of novel this compound analogues. The goal is to create compounds with improved potency, selectivity towards specific cancer cell types, or modified bioactivities based on the elucidated mechanisms and targets. This requires a deeper understanding of how structural modifications influence interactions with biological macromolecules. Advanced synthetic chemistry techniques and computational modeling can play a significant role in predicting the properties of new analogues before their synthesis. High-throughput screening of synthesized or semi-synthetic analogues can then identify candidates with tailored efficacy profiles, paving the way for the development of more potent and targeted therapeutic agents.

Development of Advanced Biotechnological Platforms for Sustainable and Scalable Production

This compound is naturally produced by endophytic fungi, particularly species belonging to the Chaetomium genus. researchgate.netmdpi.comresearchgate.netnih.gov Endophytic fungi are recognized as valuable sources of diverse bioactive natural products and hold promise as production platforms. nih.govsemanticscholar.orgscispace.comdntb.gov.ua The sustainable and scalable production of this compound is a critical aspect for its potential therapeutic development.

Current research in biotechnology focuses on optimizing the fermentation processes of these fungal producers. This involves selecting high-yielding strains, optimizing culture conditions (e.g., media composition, temperature, aeration), and developing efficient extraction and purification methods. gfi.orgpreprints.org Scaling up fungal fermentation from laboratory to industrial levels presents technological and economic challenges, including maintaining consistent conditions, achieving high product yields and quality, and managing capital investment. preprints.orgteknoscienze.comgfi.org

Future perspectives in this area include the development of advanced biotechnological platforms. This could involve genetic engineering of the fungal hosts to enhance this compound biosynthesis, improve yields, or even produce novel analogues. nih.govsemanticscholar.orgscispace.comdntb.gov.ua Utilizing synthetic biology approaches to reconstruct and optimize the biosynthetic pathways in more amenable host organisms is another promising avenue. Furthermore, exploring different fermentation strategies, such as solid-state or submerged fermentation with optimized bioreactor designs, is essential for achieving sustainable and cost-effective large-scale production of this compound. gfi.orgpreprints.org Advances in engineering fungal strains to eliminate unwanted co-produced metabolites, such as mycotoxins, are also relevant for improving the safety and efficiency of production platforms. proteinproductiontechnology.com

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in this compound Research

The application of omics technologies, including metabolomics, transcriptomics, and genomics, is revolutionizing the study of natural products and their producing organisms. These technologies provide a comprehensive view of biological systems at the molecular level. mdpi.comd-nb.infomdpi.comresearchgate.net

Integrating multi-omics data can offer deeper insights into the biosynthesis of this compound in its fungal hosts, the regulatory networks controlling its production, and the fungal-plant interactions in the case of endophytic sources. nih.govmdpi.comd-nb.infomdpi.comresearchgate.net Transcriptomics can reveal the genes involved in the biosynthetic pathway, while metabolomics can profile the intermediate and final products, including this compound and related compounds. d-nb.infonih.gov Genomic analysis of high-producing fungal strains can identify genetic factors contributing to high yields.

Future research should leverage these technologies to gain a holistic understanding of this compound biology. For instance, integrated transcriptomics and metabolomics studies under different culture conditions could help optimize fermentation parameters for increased production. d-nb.infonih.gov Omics data can also be used to investigate the fungal response to environmental cues or genetic modifications aimed at enhancing this compound production. Furthermore, applying omics technologies to study the interaction of this compound with target cells could provide valuable information on its mechanism of action and identify biomarkers of response or resistance.

Translational Research Gaps and Opportunities in Drug Discovery Lead Development

Natural products have historically been a significant source of inspiration for drug discovery, providing lead compounds with diverse structures and bioactivities. nih.govsemanticscholar.orgmdpi.comscispace.comdntb.gov.uajmb.or.kr this compound, with its demonstrated cytotoxic activity against cancer cell lines, represents a potential lead compound for further drug development efforts. researchgate.netnih.govsemanticscholar.orgmdpi.commdpi.comscispace.comresearchgate.netnih.gov

Translational research is the critical bridge that moves basic scientific discoveries, such as the identification of a bioactive compound, towards clinical applications. nih.govlifebiosciences.comnih.gov Despite the promise of natural products, significant gaps exist in translating initial findings into viable drug candidates. These gaps often include challenges in understanding the full biological profile, optimizing the compound's properties (e.g., solubility, stability, potency), demonstrating efficacy and safety in relevant preclinical models, and developing scalable and cost-effective manufacturing processes. preprints.orgteknoscienze.comgfi.orgnih.govnih.govbruker.com

For this compound, opportunities in translational research lie in systematically addressing these gaps. This involves conducting comprehensive preclinical studies to evaluate its efficacy in a wider range of cancer models, including in vivo studies. Further optimization of this compound and its promising analogues through medicinal chemistry efforts is crucial to improve potency and selectivity while potentially reducing off-target effects. bruker.com Developing robust and scalable production methods, as discussed in Section 8.3, is also a critical translational step. preprints.orgteknoscienze.comgfi.org Integrating data from bioactivity studies, SAR analysis, and omics research will be essential to prioritize the most promising compounds for further development. mdpi.comd-nb.infomdpi.comresearchgate.net Addressing the challenges in endophyte biology and biosynthesis is also key for efficient utilization in drug discovery. nih.govsemanticscholar.org Successful translation will require collaborative efforts between natural product chemists, biologists, pharmacologists, and process engineers to move this compound or its derivatives from a promising natural product hit to a potential drug lead.

Q & A

Q. What spectroscopic and chromatographic methods are employed to determine the structure of Mollicellin G?

this compound's structural elucidation typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments), high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and X-ray crystallography. For example, ¹H and ¹³C NMR data resolve functional groups and carbon frameworks, while heteronuclear correlation experiments (HSQC, HMBC) confirm connectivity. HRMS validates molecular formula, and IR identifies key functional groups like carbonyls or hydroxyls. Similar methodologies were used for structurally related compounds like Mollicellin C and V-Y, where NMR data confirmed substituent positions and stereochemistry .

Q. Which in vitro bioassay models are commonly used to evaluate this compound’s cytotoxic activity?

Standard cytotoxicity assays include the MTT or SRB assays against cancer cell lines such as KB (oral epidermoid carcinoma), HepG2 (hepatocellular carcinoma), and HT-29 (colorectal adenocarcinoma). IC₅₀ values are calculated to quantify potency. For antibacterial activity, minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Bacillus cereus, MRSA) and Gram-negative strains (e.g., Pseudomonas aeruginosa) are performed. These methods align with studies on Mollicellins F, H, and X, which showed IC₅₀ values ranging from 0.5 to 10 μM .

Q. How is purity validated for this compound during isolation from fungal sources?

High-performance liquid chromatography (HPLC) with UV/Vis or mass detection is critical for purity assessment. Analytical HPLC (e.g., C18 columns, acetonitrile/water gradients) ensures single-peak elution. Complementary techniques like thin-layer chromatography (TLC) and melting-point analysis may also be used. For instance, Mollicellin C’s purity was confirmed via HPLC coupled with HRMS, ensuring >95% purity before bioactivity testing .

Q. What experimental protocols assess this compound’s activity against antibiotic-resistant bacteria?

Broth microdilution assays determine MICs against clinical isolates like methicillin-resistant Staphylococcus aureus (MRSA). Positive controls (e.g., vancomycin) and negative controls (vehicle-only) are mandatory. Zone-of-inhibition assays (disc diffusion) provide preliminary data. Mollicellin B and F demonstrated MICs of 2–8 μg/mL against MRSA, highlighting their potential as leads for drug-resistant pathogens .

Advanced Research Questions

Q. How can researchers optimize the extraction and isolation of this compound from fungal cultures?

Optimization involves screening fermentation conditions (media, temperature, pH) and extraction solvents (ethyl acetate, methanol) to maximize yield. Chromatographic techniques like vacuum liquid chromatography (VLC) and preparative HPLC are refined using polarity-guided fractionation. For example, Mollicellins V-Y were isolated using gradient elution on silica gel and Sephadex LH-20, with bioactivity-guided fractionation streamlining the process .

Q. What strategies resolve discrepancies in cytotoxicity data for this compound across studies?

Discrepancies may arise from variations in cell culture conditions (e.g., passage number, serum concentration), assay protocols (incubation time, reagent batches), or compound stability. Standardizing protocols (e.g., CLSI guidelines) and including reference compounds (e.g., doxorubicin) improves reproducibility. Re-evaluating this compound under identical conditions as prior studies (e.g., Mollicellin F’s IC₅₀ of 0.5 μM in KB cells) can clarify inconsistencies .

Q. How are computational methods applied to predict this compound’s molecular targets and mechanisms?

Molecular docking (AutoDock, Schrödinger) predicts binding affinities to targets like topoisomerases or bacterial enzymes. Pharmacophore modeling identifies critical functional groups for activity. For example, Mollicellin derivatives with acyloxy groups showed enhanced antibacterial activity, suggesting hydrophobic interactions are key. MD simulations further validate binding stability .

Q. What approaches guide structure-activity relationship (SAR) studies for this compound derivatives?

SAR studies involve systematic modification of functional groups (e.g., hydroxyls, acyloxy chains) followed by bioactivity testing. Semi-synthetic derivatization (acetylation, methylation) or biosynthetic engineering of fungal strains can generate analogs. Mollicellin F’s cytotoxicity was linked to its α,β-unsaturated ketone moiety, a finding leveraged to design more potent analogs .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., apoptosis assays alongside cytotoxicity screens) and replicate experiments across independent labs .

- Experimental Design : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed method reporting, including strain deposition numbers and NMR acquisition parameters .

- Literature Integration : Use tools like SciFinder and Reaxys to compile bioactivity data for related depsidones, ensuring citations align with COPE standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.